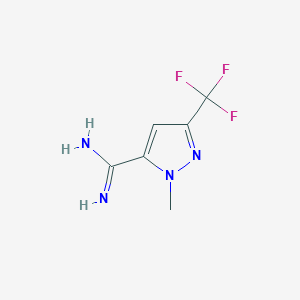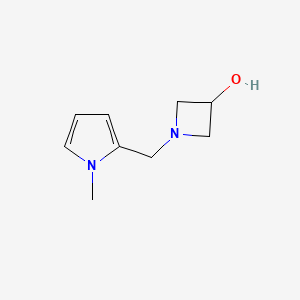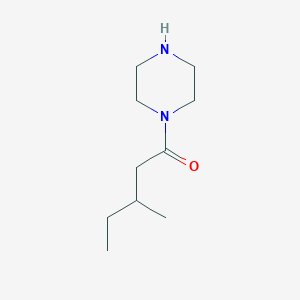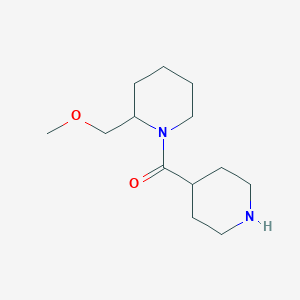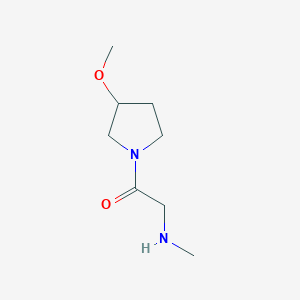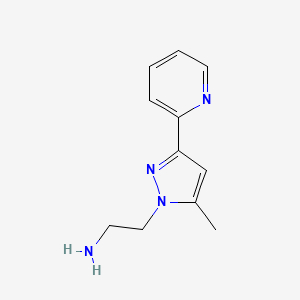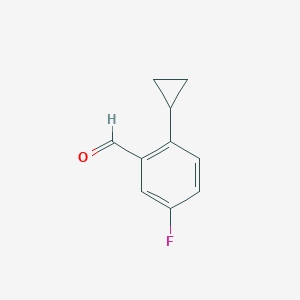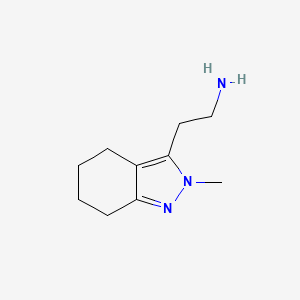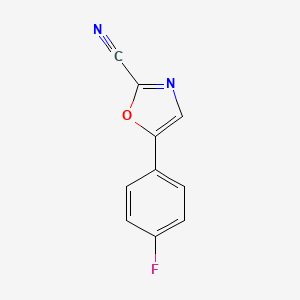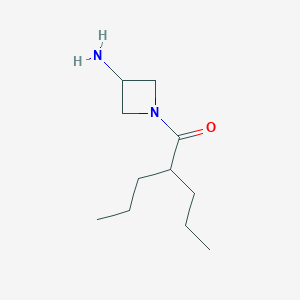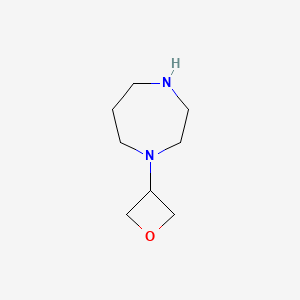![molecular formula C6H3Cl2N3O B1472324 6-oxo-2,4-dichloro-5H,6H,7H-pyrrolo[2,3-d]pyrimidine CAS No. 1520452-96-3](/img/structure/B1472324.png)
6-oxo-2,4-dichloro-5H,6H,7H-pyrrolo[2,3-d]pyrimidine
Vue d'ensemble
Description
2,4-Dichloro-5h,6h,7h-pyrrolo[2,3-d]pyrimidin-6-one is a useful research compound. Its molecular formula is C6H3Cl2N3O and its molecular weight is 204.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4-Dichloro-5h,6h,7h-pyrrolo[2,3-d]pyrimidin-6-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dichloro-5h,6h,7h-pyrrolo[2,3-d]pyrimidin-6-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Composés anti-rayonnements
Les pyrrolo[2,3-d]pyrimidines, y compris la 6-oxo-2,4-dichloro-5H,6H,7H-pyrrolo[2,3-d]pyrimidine, ont été étudiées pour leur potentiel en tant que composés anti-rayonnements . Ces composés ont montré une activité cytotoxique prononcée, ce qui a suscité un intérêt considérable pour leur synthèse et leur évaluation .
Agents anticancéreux
Une série de dérivés de pyrrolo[2,3-d]pyrimidine, y compris la this compound, ont été synthétisés et testés in vitro contre plusieurs lignées de cellules cancéreuses humaines . Certains de ces composés ont montré des effets cytotoxiques prometteurs, indiquant leur potentiel en tant qu'agents anticancéreux .
Inhibiteurs de la DPP-IV
La this compound peut être utilisée pour préparer un analogue de la pyrrolo[2,3-d]pyrimidinone, qui est un puissant inhibiteur de la DPP-IV . Ce composé peut abaisser efficacement la glycémie sans provoquer de risques tels que la prise de poids et l'hypoglycémie, et atteindre un contrôle thérapeutique prolongé de la glycémie .
Inhibiteurs de la tyrosine kinase
Les dérivés de pyrido[2,3-d]pyrimidin-7-one, qui est structurellement similaire à la this compound, ont été utilisés comme inhibiteurs de la tyrosine kinase . Ces composés ont montré une activité antiproliférative prometteuse .
Inhibiteurs de la CDK4
Les inhibiteurs de la kinase dépendante des cyclines (CDK4) sont une autre application des dérivés de pyrido[2,3-d]pyrimidin-7-one . Ces composés peuvent inhiber l'activité de la CDK4, une protéine kinase qui joue un rôle crucial dans la régulation du cycle cellulaire .
Inducteurs de l'apoptose
Certains dérivés de pyrrolo[2,3-d]pyrimidine ont été trouvés pour induire l'apoptose, un processus de mort cellulaire programmée . Ces composés peuvent réguler à la hausse les gènes pro-apoptotiques et réguler à la baisse les gènes anti-apoptotiques, conduisant à l'activation des caspases et à la fragmentation de l'ADN .
Mécanisme D'action
Target of Action
It is suggested that similar compounds have been used to prepare analogues that inhibit dpp-iv , a protein involved in glucose metabolism.
Mode of Action
Based on its potential role as a dpp-iv inhibitor , it may interact with this enzyme to prevent its activity, thereby influencing glucose metabolism.
Biochemical Pathways
If it acts as a dpp-iv inhibitor , it could impact the incretin pathway, which plays a crucial role in insulin secretion and glucose homeostasis.
Result of Action
If it acts as a dpp-iv inhibitor , it could potentially lower blood glucose levels without causing risks such as weight gain and hypoglycemia.
Analyse Biochimique
Biochemical Properties
2,4-Dichloro-5h,6h,7h-pyrrolo[2,3-d]pyrimidin-6-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect signaling pathways that are crucial for cell growth and proliferation. Additionally, 2,4-Dichloro-5h,6h,7h-pyrrolo[2,3-d]pyrimidin-6-one can bind to nucleic acids, influencing processes such as DNA replication and transcription .
Cellular Effects
The effects of 2,4-Dichloro-5h,6h,7h-pyrrolo[2,3-d]pyrimidin-6-one on various cell types and cellular processes are profound. It has been observed to modulate cell signaling pathways, including those involved in apoptosis (programmed cell death) and cell cycle regulation. By affecting these pathways, 2,4-Dichloro-5h,6h,7h-pyrrolo[2,3-d]pyrimidin-6-one can alter gene expression and cellular metabolism. For example, it may upregulate or downregulate the expression of genes involved in cell survival, proliferation, and differentiation .
Molecular Mechanism
At the molecular level, 2,4-Dichloro-5h,6h,7h-pyrrolo[2,3-d]pyrimidin-6-one exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their function. This binding can lead to enzyme inhibition or activation, depending on the target. For instance, the compound may inhibit kinases by occupying their active sites, preventing substrate binding and subsequent phosphorylation events. Additionally, 2,4-Dichloro-5h,6h,7h-pyrrolo[2,3-d]pyrimidin-6-one can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Dichloro-5h,6h,7h-pyrrolo[2,3-d]pyrimidin-6-one can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2,4-Dichloro-5h,6h,7h-pyrrolo[2,3-d]pyrimidin-6-one remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, such as prolonged inhibition of kinase activity or persistent alterations in gene expression .
Dosage Effects in Animal Models
The effects of 2,4-Dichloro-5h,6h,7h-pyrrolo[2,3-d]pyrimidin-6-one vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation. At higher doses, it can cause toxic or adverse effects, including damage to healthy tissues or organs. Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic outcome without causing significant toxicity .
Metabolic Pathways
2,4-Dichloro-5h,6h,7h-pyrrolo[2,3-d]pyrimidin-6-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound may undergo biotransformation, where it is converted into metabolites that can be more easily excreted. These metabolic processes can affect the compound’s bioavailability and efficacy, as well as its potential for causing side effects .
Transport and Distribution
The transport and distribution of 2,4-Dichloro-5h,6h,7h-pyrrolo[2,3-d]pyrimidin-6-one within cells and tissues are influenced by several factors. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues. These interactions can affect the compound’s localization and concentration within different cellular compartments, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of 2,4-Dichloro-5h,6h,7h-pyrrolo[2,3-d]pyrimidin-6-one is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the cytoplasm, where it can modulate kinase activity. These localization patterns can determine the compound’s specific effects on cellular processes .
Propriétés
IUPAC Name |
2,4-dichloro-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3O/c7-4-2-1-3(12)9-5(2)11-6(8)10-4/h1H2,(H,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMUFDAQGZNNIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(NC1=O)N=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



